(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride
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Description
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride is a useful research compound. Its molecular formula is C17H20Cl3N7O3 and its molecular weight is 476.7 g/mol. The purity is usually 95%.
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Biological Activity
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride, with the CAS number 2225148-34-3 and molecular formula C17H20Cl3N7O3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C17H20Cl3N7O3 |
Molar Mass | 476.74 g/mol |
CAS Number | 2225148-34-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds showed minimal inhibitory concentrations (MIC) against bacterial strains such as Bacillus subtilis and Escherichia coli. The most active derivatives often contained electron-donating substituents which enhanced their antimicrobial properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of Sirtuin 6 (Sirt6), an enzyme involved in various cellular processes including metabolism and aging. Modifications in the compound's structure significantly impacted its potency in activating Sirt6 deacetylation. Certain derivatives demonstrated activation folds exceeding 4-fold at concentrations of 100 μM, indicating strong enzyme interaction .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the chemical structure of related compounds can lead to significant changes in biological activity. For instance, the introduction of halogen groups or modifications to the amino side chains has been linked to increased potency against targeted biological pathways. The presence of specific functional groups such as methoxy or dimethylamino groups often correlates with enhanced biological effects .
Case Studies
- Antimicrobial Efficacy : A study involving a series of pyridine derivatives indicated that specific substitutions could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The data showed that compounds with electron-donating groups were more effective than those with electron-withdrawing groups .
- Enzyme Activation : Another investigation focused on the activation of Sirt6 by various derivatives of pyrimidine compounds. The study found that structural modifications could lead to dramatic increases in enzyme activation, suggesting a pathway for developing more effective therapeutic agents targeting metabolic disorders .
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O3.ClH/c1-9(28-2)15-12(8-21-14-6-13(19)25-26(14)15)24-17(27)23-11-5-10(18)7-22-16(11)29-4-3-20;/h5-9H,3-4,20H2,1-2H3,(H2,23,24,27);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYFFREPWKXJC-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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